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Compound of Interest

Compound Name: L-364918

Cat. No.: B1673718 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of L-364,918, a potent

and selective antagonist of the Cholecystokinin Type 1 Receptor (CCK1R). The data presented

herein is intended to assist researchers in evaluating the suitability of L-364,918 for their

studies and to provide a framework for understanding its potential on- and off-target effects.

Executive Summary
L-364,918, also known as Devazepide, is a non-peptide benzodiazepine derivative that

demonstrates high affinity and marked selectivity for the CCK1 receptor over the CCK2

receptor and other G-protein coupled receptors (GPCRs). Its primary mechanism of action

involves the competitive inhibition of cholecystokinin (CCK) binding to the CCK1 receptor,

thereby blocking its downstream signaling cascades. This high selectivity makes L-364,918 a

valuable pharmacological tool for investigating the physiological roles of the CCK1 receptor.

Selectivity Profile of L-364,918
The selectivity of L-364,918 has been characterized through radioligand binding assays, which

measure the affinity of the compound for various receptors. The data clearly indicates a

significantly higher affinity for the CCK1 receptor compared to other GPCRs.
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Target Receptor
Ligand Affinity
(Ki/IC50)

Species/Tissue Reference

CCK1 Receptor (On-

Target)
0.08 nM (Ki) Not Specified [1]

81 pM (IC50)
Rat Pancreas

Membranes
[2]

45 pM (IC50)
Bovine Gallbladder

Membranes
[2]

CCK2 Receptor > 10,000 nM (Ki) Not Specified [1]

245 nM (IC50)
Guinea Pig Brain

Membranes
[2]

~800 nM (IC50)
Isolated Rat Stomach

ECL Cells
[2]

Dopamine D2

Receptor
5,200 nM (Ki) Not Specified [1]

Serotonin 5-HT2A

Receptor
> 10,000 nM (Ki) Not Specified [1]

Note: Lower Ki and IC50 values indicate higher binding affinity.

Experimental Protocols
The determination of the binding affinity of L-364,918 for its target receptors is primarily

achieved through competitive radioligand binding assays.

Radioligand Competitive Binding Assay
Objective: To determine the inhibition constant (Ki) of an unlabeled test compound (L-364,918)

by measuring its ability to displace a radiolabeled ligand from its receptor.

General Procedure:
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Membrane Preparation: Cell membranes are prepared from tissues or cell lines

endogenously or recombinantly expressing the target GPCR. This is typically achieved

through homogenization and differential centrifugation to isolate the membrane fraction. The

protein concentration of the membrane preparation is determined using a standard protein

assay.

Assay Setup: The assay is performed in a multi-well plate format. Each well contains the cell

membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]CCK-8 for

the CCK1 receptor), and varying concentrations of the unlabeled test compound (L-364,918).

Incubation: The reaction mixture is incubated at a specific temperature for a defined period to

allow the binding to reach equilibrium.

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum

filtration through a glass fiber filter. This step separates the membrane-bound radioligand

from the unbound radioligand, as the membranes are retained on the filter.

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound

radioligand.

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

Data Analysis: The data is analyzed to determine the concentration of the test compound

that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value is then

calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)),

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow
CCK1 Receptor Signaling Pathway
The CCK1 receptor is primarily coupled to the Gq family of G-proteins. Upon activation by an

agonist like CCK, the receptor facilitates the exchange of GDP for GTP on the Gαq subunit.

This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its

receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
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DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which

then phosphorylates various downstream targets, leading to a cellular response.
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Caption: CCK1 Receptor Signaling Pathway.

Experimental Workflow for GPCR Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a compound

against a panel of GPCRs using radioligand binding assays.
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Caption: Experimental Workflow for GPCR Selectivity Profiling.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1673718?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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